molecular formula C12H14BrN B2974463 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] CAS No. 1823332-30-4

7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]

Cat. No.: B2974463
CAS No.: 1823332-30-4
M. Wt: 252.155
InChI Key: BYDAFQFOHQESHU-UHFFFAOYSA-N
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Description

7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is a synthetic organic compound characterized by a spirocyclic structure, which includes a cyclobutane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a brominated isoquinoline derivative with a cyclobutane precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming more complex ring systems.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation can be achieved using agents like potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction may involve reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in developing new synthetic methodologies and exploring reaction mechanisms.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, making them candidates for developing new drugs. Studies focus on their efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] can be used in the synthesis of specialty chemicals and materials. Its applications may include the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]
  • 7-bromo-1,2,3,4-tetrahydroisoquinoline
  • 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] stands out due to its specific spirocyclic structure and the position of the bromine atom

Properties

IUPAC Name

7-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-10-3-2-9-4-7-14-12(5-1-6-12)11(9)8-10/h2-3,8,14H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDAFQFOHQESHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CCN2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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